molecular formula C33H35FN2O5 B1671358 ent-Atorvastatin CAS No. 501121-34-2

ent-Atorvastatin

Cat. No. B1671358
M. Wt: 558.6 g/mol
InChI Key: XUKUURHRXDUEBC-SVBPBHIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ent-Atorvastatin is the inactive enantiomer of Atorvastatin, a lipid-lowering drug . It is used in the study of the regulation of CYP2B6 and CYP3A expression by hydroxymethylglutaryl coenzyme A inhibitors in primary cultured human hepatocytes .


Synthesis Analysis

The synthesis procedures of Atorvastatin include Paal-Knorr synthesis and several new synthetic strategies . Chemical and chemo-enzymatic methods are used for synthesizing the optically active side chain of Atorvastatin .


Chemical Reactions Analysis

Atorvastatin degrades under acid and basic conditions. It exhibits a first-order kinetic degradation under acid conditions, compared to a zero-order kinetic degradation under basic conditions .

Scientific Research Applications

Cardiovascular Protection

Atorvastatin has been shown to protect the myocardium by up-regulating pro-survival pathways. Bell and Yellon (2003) found that atorvastatin, when administered at the onset of reperfusion, reduces myocardial necrosis independently of its lipid-lowering properties. This effect is linked to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade and is sensitive to the PI3 kinase inhibitor wortmannin (Bell & Yellon, 2003).

Neuroprotective Activities

Chu et al. (2012) investigated atorvastatin's anti-inflammatory and neuroprotective effects on peripheral neuropathic pain. Their study demonstrated that atorvastatin attenuates chronic constriction injury (CCI)-induced nociceptive sensitization and thermal hyperalgesia in a time-dependent manner, indicating its potential as a neuroprotective agent (Chu et al., 2012).

Antidepressant-like Effects

Research by Ludka et al. (2016) highlighted the involvement of the PI3K/Akt/GSK-3β/mTOR signaling pathway in the antidepressant-like effect of atorvastatin in mice. This study adds to the understanding of atorvastatin's potential in treating depression (Ludka et al., 2016).

Influence on Endothelial Nitric Oxide Synthase

Rajamannan et al. (2005) explored atorvastatin's effect on endothelial nitric oxide synthase (eNOS) in a hypercholesterolemic rabbit model. The study found that atorvastatin increases eNOS expression and inhibits calcification in the aortic valve, suggesting a role in cardiovascular health beyond cholesterol management (Rajamannan et al., 2005).

Antinociceptive Properties

Garcia et al. (2011) demonstrated atorvastatin's antinociceptive activity in various animal pain models. This finding suggests its potential application in pain management and inflammation reduction (Garcia et al., 2011).

Future Directions

One future direction is the development of Atorvastatin combination therapies. For example, the combination of Atorvastatin and Ezetimibe has been shown to have a greater impact on LDL-C reduction and the potential to have a better outcome in the treatment of cardiovascular disease .

properties

IUPAC Name

(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKUURHRXDUEBC-SVBPBHIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

134523-03-8 (calcium salt)
Record name Atorvastatin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ent-Atorvastatin

CAS RN

110862-48-1, 501121-34-2
Record name Atorvastatin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ent-Atorvastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501121342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENT-ATORVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H272PQ8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ATORVASTATIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36TN91XZ0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-Atorvastatin
Reactant of Route 2
ent-Atorvastatin
Reactant of Route 3
ent-Atorvastatin
Reactant of Route 4
ent-Atorvastatin
Reactant of Route 5
Reactant of Route 5
ent-Atorvastatin
Reactant of Route 6
ent-Atorvastatin

Citations

For This Compound
5
Citations
JH Hey-Hadavi, E Kuntze, D Luo, P Silverman… - The American journal of …, 2006 - Elsevier
… Because this was an analysis of pooled data from 50 clinical studies, the total exposure times of the different atorvastatin doses were disparate. However, all groups had adequate …
Number of citations: 36 www.sciencedirect.com
YA Choi, SJ Lee, SY Kim, YK Chang - Korean Journal of Nephrology, 2011 - krcp-ksn.org
Kidney transplant recipients are more susceptible to rhabdomyolysis because of both the numerous medicines they take, such as immunosuppressants, lipid-lowering agents, and …
Number of citations: 1 www.krcp-ksn.org
Z Kiss, L Nagy, I Reiber, G Paragh, MP Molnar… - Archives of Medical …, 2013 - termedia.pl
Results: The percentage of patients who persisted with overall statin therapy was 46% after 1 month, 40.3% after 2 months, 27% after 6 months, and 20.1% after 12 months. Persistence …
Number of citations: 30 www.termedia.pl
S Noreen, H Rehman, T Tufail… - Food Science & …, 2023 - Wiley Online Library
Fennel seeds and flaxseed have been traditionally used against many medical ailments due to their medicinal characteristics. The aim of the study was to investigate the health …
Number of citations: 4 onlinelibrary.wiley.com
AM Moyer, JM Reid - Yamada's Textbook of Gastroenterology, 2022 - Wiley Online Library
… The same variant has also been implicated in lower rosuvastatin, atorvastatin, and simvastatin clearance as well as increased risk of developing dose‐depend ent atorvastatin adverse …
Number of citations: 1 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.